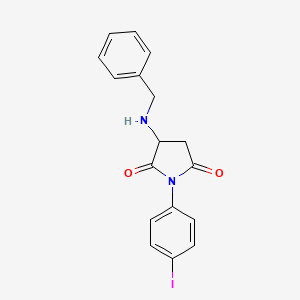
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione (also known as BIPP) is a synthetic organic compound widely used in scientific research. It is composed of a benzylamino group, a pyrrolidine ring, and an iodophenyl group. BIPP has been found to have a variety of applications in the medical, biochemical, and physiological fields, making it a valuable compound for research and development.
Applications De Recherche Scientifique
BIPP has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, to study the structure of proteins, and to study the effects of certain drugs on the body. Additionally, BIPP has been used in research into the development of new drugs, as well as in research into the development of new medical treatments.
Mécanisme D'action
The exact mechanism of action of BIPP is not yet fully understood. However, it is believed that BIPP acts as an inhibitor of certain enzymes, preventing them from performing their normal functions. Additionally, BIPP is believed to bind to certain proteins and alter their structure, potentially leading to changes in their function.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of BIPP are not yet fully understood. However, it has been suggested that BIPP may have a variety of effects on the body, including the inhibition of certain enzymes, the alteration of protein structure, and the inhibition of certain drugs. Additionally, BIPP has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BIPP in lab experiments is its ability to be synthesized relatively quickly and easily. Additionally, BIPP is a relatively stable compound and is not easily degraded in the presence of light or heat. However, BIPP is not always effective in all experiments, and its effects are not always consistent.
Orientations Futures
Given the potential of BIPP, there are a variety of future directions that could be explored. These include further research into the mechanism of action of BIPP, as well as research into its potential applications in the medical and biochemical fields. Additionally, further research could be done into the potential of BIPP as an anti-tumor and anti-inflammatory agent. Additionally, further research could be done into the potential of BIPP as a drug delivery system. Finally, further research could be done into the potential of BIPP as a catalyst for chemical reactions.
Méthodes De Synthèse
BIPP is typically synthesized through a three-step process which involves the reaction of benzylamine, pyrrolidine, and 4-iodophenol. The first step involves the reaction of benzylamine and pyrrolidine to form a Schiff base, which is then reduced to an aldehyde using sodium borohydride. Finally, the aldehyde is reacted with 4-iodophenol to form the desired BIPP product.
Propriétés
IUPAC Name |
3-(benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYDMHUJPMPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)
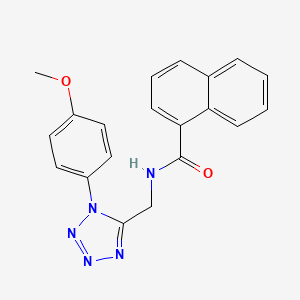
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)
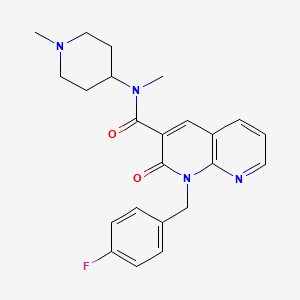

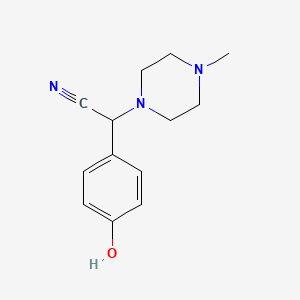

![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)
![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)
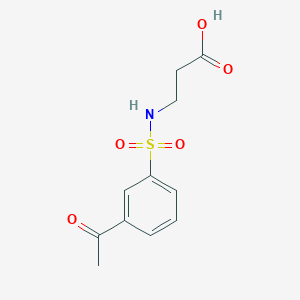
![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)

